4-(1,3-benzodioxol-5-il)-1,1-dióxido-4H-1,4-benzotiazin-2-ilmetanona CAS No. 1114852-70-8"

>

4-(1,3-benzodioxol-5-il)-1,1-dióxido-4H-1,4-benzotiazin-2-ilmetanona CAS No. 1114852-70-8"

>

4-(1,3-benzodioxol-5-il)-1,1-dióxido-4H-1,4-benzotiazin-2-ilmetanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

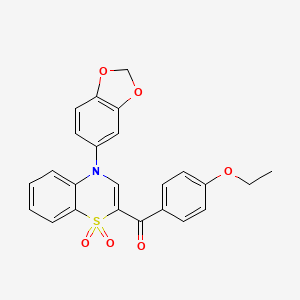

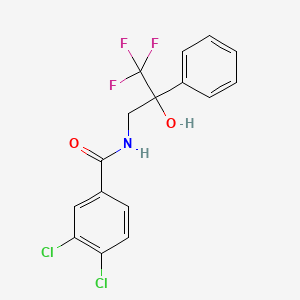

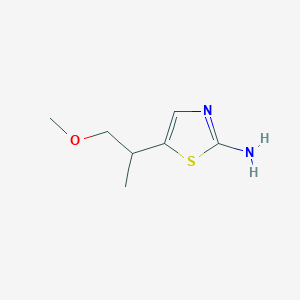

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.

BenchChem offers high-quality [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de "4-(1,3-benzodioxol-5-il)-1,1-dióxido-4H-1,4-benzotiazin-2-ilmetanona" en seis campos únicos:

Investigación Anticancerígena

Este compuesto ha mostrado potencial en la investigación del cáncer debido a su capacidad para inhibir el crecimiento de varias líneas celulares cancerosas. Los estudios han demostrado su eficacia en la inducción de apoptosis y el arresto del ciclo celular en las células cancerosas, lo que lo convierte en un candidato prometedor para desarrollar nuevas terapias contra el cáncer .

Actividad Antioxidante

El compuesto exhibe propiedades antioxidantes significativas, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo. Su estructura le permite neutralizar los radicales libres de manera efectiva, protegiendo así las células del daño oxidativo .

Aplicaciones Antibacterianas

La investigación ha indicado que este compuesto posee propiedades antibacterianas, lo que lo hace útil en el desarrollo de nuevos antibióticos. Su capacidad para interrumpir las paredes celulares bacterianas e inhibir el crecimiento bacteriano destaca su potencial en el tratamiento de infecciones bacterianas .

Efectos Neuroprotectores

El compuesto se ha estudiado por sus efectos neuroprotectores, particularmente en la prevención de enfermedades neurodegenerativas. Sus propiedades antioxidantes juegan un papel clave en la protección de las neuronas contra el estrés oxidativo, que es una vía común en la neurodegeneración .

Propiedades Antiinflamatorias

Este compuesto ha mostrado promesa en la reducción de la inflamación al inhibir las principales vías inflamatorias. Sus efectos antiinflamatorios lo convierten en un candidato potencial para el tratamiento de enfermedades inflamatorias crónicas como la artritis .

Investigación Antiviral

Los estudios preliminares sugieren que el compuesto puede tener propiedades antivirales, que podrían aprovecharse para desarrollar tratamientos para infecciones virales. Su mecanismo de acción implica interferir con los procesos de replicación viral .

Mecanismo De Acción

Benzodioxoles

This compound contains a 1,3-benzodioxole moiety, which is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity . In particular, compounds containing a 1,3-benzodioxole moiety were reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .

Propiedades

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6S/c1-2-29-18-10-7-16(8-11-18)24(26)23-14-25(17-9-12-20-21(13-17)31-15-30-20)19-5-3-4-6-22(19)32(23,27)28/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDVPWWZJFTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)